6-methyl-N-(thian-4-yl)pyridin-3-amine
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Overview
Description
6-methyl-N-(thian-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C11H16N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(thian-4-yl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with thian-4-yl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(thian-4-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
6-methyl-N-(thian-4-yl)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-(thian-4-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a pyridine-pyridine structure.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A derivative with a methyl group at the 3-position.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A derivative with a nitro group at the 3-position.
Uniqueness
6-methyl-N-(thian-4-yl)pyridin-3-amine is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific applications in research.
Properties
Molecular Formula |
C11H16N2S |
---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
6-methyl-N-(thian-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2S/c1-9-2-3-11(8-12-9)13-10-4-6-14-7-5-10/h2-3,8,10,13H,4-7H2,1H3 |
InChI Key |
CUOAHVVKLSEFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC2CCSCC2 |
Origin of Product |
United States |
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